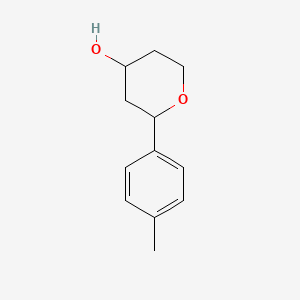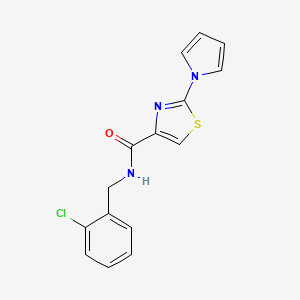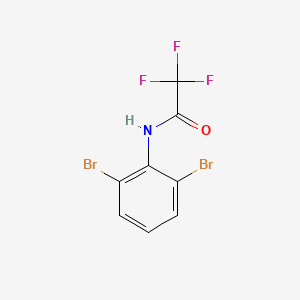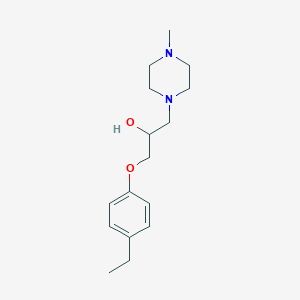![molecular formula C12H7ClF3NO3 B2927261 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one CAS No. 303151-77-1](/img/structure/B2927261.png)
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one” is a chemical with the molecular formula C12H7ClF3NO3 . It is related to the class of compounds known as pyranones .
Molecular Structure Analysis
The molecular structure of this compound includes a pyranone ring attached to a pyridine ring via an oxygen atom . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom .Scientific Research Applications
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
Hybrid catalysts play a crucial role in synthesizing structurally complex molecules like pyranopyrimidines, which are key precursors for medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, enable the development of lead molecules through diversified synthetic pathways. The review by (Parmar, Vala, & Patel, 2023) covers the application of these catalysts from 1992 to 2022, emphasizing their importance in the development of bioavailable and synthetically applicable molecules.
Chromones as Radical Scavengers
Chromones and their derivatives, structurally related to pyranones, demonstrate significant antioxidant properties by neutralizing active oxygen and disrupting free radical processes. These activities are crucial for delaying or inhibiting cell impairment, leading to various diseases. (Yadav, Parshad, Manchanda, & Sharma, 2014) summarized over 400 naturally and synthetically derived chromone derivatives, highlighting their therapeutic potential due to their radical scavenging activity.
Environmental Impact of Organophosphate Pesticides
The environmental impact of organophosphate pesticides, such as chlorpyrifos, has been a subject of extensive research. These compounds, including their interaction with various environmental factors and their degradation products, pose potential risks to ecosystems and human health. Studies like the one by (Shaikh & Sethi, 2020) focus on the developmental defects and lung damage induced by organophosphates in animal models, shedding light on the importance of understanding and mitigating their environmental and health impacts.
Antimicrobial and Environmental Toxicity of Triclosan
Triclosan, a compound structurally distinct but functionally related to the topic, demonstrates the complexity of managing compounds with broad antimicrobial applications. Its widespread use has led to environmental accumulation, raising concerns about microbial resistance and the potential for adverse health outcomes. The review by (Bedoux, Roig, Thomas, Dupont, & Bot, 2012) discusses the occurrence, toxicity, and degradation of triclosan in the environment, emphasizing the need for careful consideration of the environmental fate of chemical agents.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3/c1-6-10(9(18)2-3-19-6)20-11-8(13)4-7(5-17-11)12(14,15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGQQNGTGYIKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

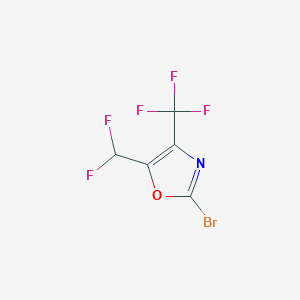
![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)

![2-[(4-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2927190.png)

![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)

